molecular formula C10H13N3O2 B6272811 ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 2763758-96-7

ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B6272811
CAS No.: 2763758-96-7
M. Wt: 207.2
InChI Key:
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Description

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group, two methyl groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products depend on the nucleophile used and may include various substituted pyrazoles.

Scientific Research Applications

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The cyanomethyl group can act as a bioisostere, mimicking other functional groups and enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(cyanomethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the two methyl groups.

    Methyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but has an aminomethyl group instead of a cyanomethyl group.

Uniqueness

This compound is unique due to the presence of both the cyanomethyl and ethyl ester groups, which can impart distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with cyanomethyl chloride followed by esterification with ethanol.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "cyanomethyl chloride", "ethanol" ], "Reaction": [ "1. Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane.", "2. Add cyanomethyl chloride to the reaction mixture and stir at room temperature for several hours.", "3. Remove the solvent under reduced pressure to obtain the crude product.", "4. Dissolve the crude product in ethanol and add a catalytic amount of acid catalyst such as sulfuric acid.", "5. Heat the reaction mixture under reflux for several hours.", "6. Cool the reaction mixture and neutralize with a suitable base such as sodium bicarbonate.", "7. Extract the product with a suitable solvent such as ethyl acetate.", "8. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure product, ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate." ] }

CAS No.

2763758-96-7

Molecular Formula

C10H13N3O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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